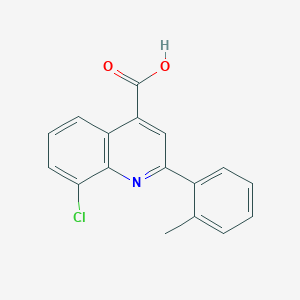

8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid

Descripción general

Descripción

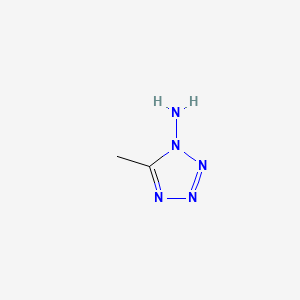

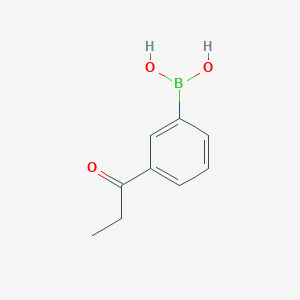

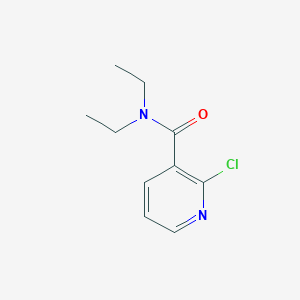

8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H12ClNO2 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C17H12ClNO2/c1-10-5-2-3-6-11 (10)15-9-13 (17 (20)21)12-7-4-8-14 (18)16 (12)19-15/h2-9H,1H3, (H,20,21) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 297.74 .Aplicaciones Científicas De Investigación

Foldamer Design and Helical Structures

Researchers have explored the synthesis and structural characterization of oligoamides derived from quinolinecarboxylic acid, highlighting the compound's utility in the design of helical structures. This application showcases the potential of quinolinecarboxylic acid derivatives in creating novel, stable helical foldamers, with studies confirming these structures through X-ray diffraction and NMR techniques. The exploration of these oligoamides points to significant implications in the development of new materials and biomimetic structures (Hua Jiang et al., 2003).

Supramolecular Architectures

Research into the interactions between quinoline derivatives and carboxylic acids has advanced our understanding of noncovalent weak interactions, leading to the development of 1D–3D supramolecular architectures. These studies have demonstrated the role of quinoline derivatives in forming complex structures with carboxylic acids, revealing the diverse potential of these compounds in creating novel supramolecular assemblies (Xingjun Gao et al., 2014).

Anticancer Activity

A significant body of research has been dedicated to the synthesis of quinoline-4-carboxylic acid derivatives and their evaluation as potential anticancer agents. Microwave irradiated and conventional heating methods have been employed to synthesize these compounds, which have shown potent anticancer activity against various carcinoma cell lines. These findings underscore the therapeutic potential of quinolinecarboxylic acid derivatives, with some compounds exhibiting significant activity and holding promise as novel anticancer agents (H. Bhatt et al., 2015).

Synthesis of Natural Quinoline Alkaloids

Studies have also focused on the synthesis of natural quinoline alkaloids and their potential therapeutic applications. One such alkaloid, synthesized from quinolinecarboxylic acid, has demonstrated neuroprotective properties in models of Parkinson's disease, suggesting the compound's potential as a treatment for neurodegenerative disorders. This research highlights the capacity of quinolinecarboxylic acid derivatives to serve as promising candidates for therapeutic development (T. Lee et al., 2022).

Antibacterial Activity

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the broad spectrum of biological activity of these compounds. The research demonstrates the effectiveness of these derivatives against a range of microorganisms, highlighting their potential as new antibacterial agents. The significant activity observed against specific pathogens further emphasizes the importance of these compounds in developing new treatments for infectious diseases (H. Bhatt & Y. Agrawal, 2010).

Mecanismo De Acción

Target of Action

Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases , suggesting that this compound may also interact with similar targets.

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Given the potential inhibitory activity of quinoline derivatives on alkaline phosphatases , it can be inferred that this compound may affect pathways involving these enzymes.

Result of Action

Based on the potential inhibitory activity of quinoline derivatives on alkaline phosphatases , it can be inferred that this compound may have similar effects.

Propiedades

IUPAC Name |

8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-5-2-3-6-11(10)15-9-13(17(20)21)12-7-4-8-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPFJURJTLDVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397308 | |

| Record name | 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667437-81-2 | |

| Record name | 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane](/img/structure/B1608558.png)

![2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate](/img/structure/B1608568.png)